Methyl decanoate is a natural product found in Humulus lupulus, Mandragora autumnalis, and other organisms with data available.
Methyl decanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Methyl decanoate
CAS No.: 110-42-9
Cat. No.: VC0535190
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110-42-9 |
---|---|
Molecular Formula | C11H22O2 |
Molecular Weight | 186.29 g/mol |
IUPAC Name | methyl decanoate |
Standard InChI | InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3 |
Standard InChI Key | YRHYCMZPEVDGFQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OC |
Canonical SMILES | CCCCCCCCCC(=O)OC |
Appearance | Solid powder |
Boiling Point | 224 °C @ 760 mm Hg 108.00 °C. @ 10.00 mm Hg |
Melting Point | -18 °C |
Introduction
Chemical Identity and Physicochemical Properties
Methyl decanoate is a saturated fatty acid methyl ester characterized by a 10-carbon alkyl chain esterified with a methyl group. Its molecular structure (CH₃(CH₂)₈COOCH₃) confers unique physicochemical properties that underpin its industrial applications.
Physical Properties
Key physical properties of methyl decanoate include:
Property | Value | Source |
---|---|---|
Melting Point | -14 to -11°C | |
Boiling Point | 224°C (lit.) | |
Density (20°C) | 0.871 g/mL | |
Vapor Pressure (25°C) | 4.93 Pa | |
Refractive Index | 1.428–1.432 | |
Solubility in Water | Insoluble |
The compound’s low water solubility and high hydrophobicity (LogP = 4.42 at 36°C) make it suitable for non-polar solvents, such as chloroform, where it dissolves at 100 mg/mL . Its viscosity of 2.4 mm²/s and dielectric constant of 3.86 further reflect its non-polar nature.
Spectroscopic and Chromatographic Identifiers
Methyl decanoate is identified via CAS No. 110-42-9 and InChIKey YRHYCMZPEVDGFQ-UHFFFAOYSA-N . Gas chromatography (GC) analyses reveal retention indices aligned with its molecular weight (186.29 g/mol) , while mass spectrometry confirms its exact mass as 186.16198 Da .
Synthesis and Industrial Production
Synthetic Routes
Methyl decanoate is synthesized via two primary methods:
-
Esterification: Capric acid (decanoic acid) reacts with methanol under acid catalysis, yielding methyl decanoate and water .
-
Alcoholysis of Coconut Oil: Transesterification of coconut oil triglycerides with methanol produces methyl esters, including methyl decanoate, which is isolated via fractional vacuum distillation .
Industrial production involves suppliers such as Hebei Mujin Biotechnology and Hebei Yanxi Chemical Co., which specialize in large-scale ester synthesis . Recent advancements focus on optimizing reaction conditions (e.g., temperature, catalyst loading) to enhance yield and purity.
Purification and Quality Control
Post-synthesis purification employs alumina column chromatography to remove residual acids or alcohols, followed by vacuum distillation . Quality control metrics include GC-MS for purity assessment and refractive index measurements to verify batch consistency .
Combustion Characteristics and Kinetic Modeling
Methyl decanoate’s combustion behavior has been extensively studied as a biodiesel surrogate. Its ester moiety (RCOOCH₃) mimics the oxidative pathways of biodiesel fuels derived from rapeseed or soybean oil .
Low- and High-Temperature Oxidation
In a motored engine (compression ratio: 4.4–5.6), methyl decanoate exhibits two-stage ignition typical of biodiesel:
-
Low-Temperature Oxidation: Peroxy radical isomerization leads to chain branching and early CO₂ formation .
-
High-Temperature Oxidation: Fuel decomposition produces alkenes (e.g., C₃H₆, C₄H₈) and oxygenates (e.g., formaldehyde, ketene) .
Shock tube experiments demonstrate ignition delay times comparable to n-decane, validating its use as a biodiesel model .
Skeletal Mechanism Validation
A reduced kinetic mechanism (648 species, 2,998 reactions) accurately predicts methyl decanoate’s combustion in opposed-flow diffusion flames . Key findings include:
-
Fuel Consumption Pathways: 97% of methyl decanoate reacts via H-atom abstraction by H, OH, and CH₃ radicals .
-
Product Formation: Major products include CO, CO₂, and C₅–C₈ 1-alkenes, with CO₂ yields exceeding those of n-alkanes due to ester group oxidation .
Parameter | Experimental Value | Model Prediction |
---|---|---|
CO₂ Peak Concentration | 0.12 mol% | 0.11 mol% |
C₂H₄ Peak Concentration | 0.08 mol% | 0.05 mol% |
Ignition Delay (1,000 K) | 2.1 ms | 2.3 ms |
Applications in Industry and Research
Chemical Intermediates
Methyl decanoate serves as a precursor to:
-
Fatty Alcohols: Reduction yields decanol, a surfactant component .
-
Alkanolamides: Reaction with ethanolamine produces foam-boosting agents .
-
Flavors and Fragrances: Its oily, fruity odor enhances food and cosmetic products .
Biodiesel Research
As a biodiesel surrogate, methyl decanoate enables detailed studies of:
-
Emission Profiles: Early CO₂ formation reduces net carbon footprint compared to fossil fuels .
-
Ignition Optimization: Models inform injector design for biodiesel engines .
Food Industry
Methyl decanoate occurs naturally in parmesan cheese, bananas, and sparkling wine, contributing to their aroma profiles . Regulatory approvals (FDA UNII: U9L2W51J0B) sanction its use as a flavoring agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume